LXE408

Description

kinetoplastid-selective proteasome inhibito

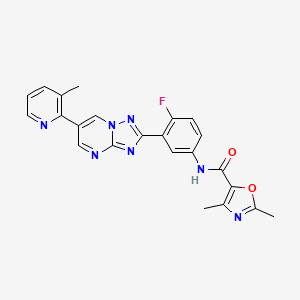

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-fluoro-3-[6-(3-methylpyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]phenyl]-2,4-dimethyl-1,3-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVVPYCWVLCWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1799330-15-6 | |

| Record name | LXE-408 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1799330156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LXE-408 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OIK6I0DA01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of LXE408 in Leishmania: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LXE408 has emerged as a promising orally bioavailable clinical candidate for the treatment of leishmaniasis. This technical guide provides an in-depth overview of the core mechanism of action of this compound against Leishmania parasites. This compound is a first-in-class, kinetoplastid-selective, non-competitive inhibitor of the parasite's 20S proteasome. It specifically targets the chymotrypsin-like (CT-L) activity of the proteasome, a crucial enzymatic function for parasite viability, protein turnover, and cell cycle progression. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the pathways and processes involved in the action of this compound, serving as a comprehensive resource for the scientific community.

Introduction

Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, poses a significant global health burden. Current therapeutic options are limited by toxicity, parenteral administration, and emerging drug resistance. This compound, and its precursor GNF6702, represent a novel class of antileishmanial agents that selectively target the parasite's proteasome, an essential cellular machinery for protein degradation.[1][2][3] This targeted approach offers a high degree of selectivity for the parasite over the host's proteasome, minimizing off-target effects.[1][4][5] This guide will dissect the molecular interactions, downstream cellular consequences, and the experimental frameworks used to elucidate the mechanism of action of this compound.

Molecular Target and Binding

The primary molecular target of this compound within Leishmania is the 20S proteasome, a multi-subunit proteolytic complex. This compound specifically inhibits the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the proteasome.[6][7][8]

High-resolution cryo-electron microscopy (cryo-EM) studies of the Leishmania tarentolae 20S proteasome in complex with this compound have revealed a unique, non-competitive binding mode.[2][7] this compound occupies a novel binding pocket at the interface of the β4 (PSMB4) and β5 (PSMB5) subunits.[7][8] This binding site is distinct from the active site targeted by competitive proteasome inhibitors like bortezomib. The selective nature of this compound for the kinetoplastid proteasome is attributed to sequence differences in the binding pocket residues between the parasite and mammalian proteasomes.[8]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Activity of this compound against Leishmania donovani

| Assay | Parameter | Value (μM) | Reference |

| L. donovani Proteasome Inhibition | IC50 | 0.04 | [9] |

| L. donovani Amastigote Proliferation (intramacrophage) | EC50 | 0.04 | [9] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Leishmaniasis

| Model | Parasite Species | Treatment Regimen | Reduction in Parasite Burden | Reference |

| Visceral Leishmaniasis (liver) | L. donovani | 1 mg/kg, b.i.d., PO, 8 days | 95% | [6] |

| Visceral Leishmaniasis (liver) | L. donovani | 10 mg/kg, b.i.d., PO, 8 days | >99.84% | [9] |

| Cutaneous Leishmaniasis (skin lesions) | L. major | 20 mg/kg, b.i.d., PO, 10 days | Robust healing of lesions | [9] |

Signaling Pathway and Downstream Effects

Inhibition of the proteasome's chymotrypsin-like activity by this compound disrupts protein homeostasis within the Leishmania parasite, leading to a cascade of detrimental downstream effects. The accumulation of ubiquitinated proteins, which are normally targeted for degradation by the proteasome, is a key consequence. This leads to cellular stress, cell cycle arrest, and ultimately, parasite death.

Experimental Protocols

Leishmania donovani Intramacrophage Proliferation Assay

This assay is critical for evaluating the efficacy of compounds against the clinically relevant intracellular amastigote stage of the parasite.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against L. donovani amastigotes residing within a host macrophage cell line.

Materials:

-

Leishmania donovani promastigotes

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation

-

This compound

-

Amphotericin B (positive control)

-

DMSO (vehicle control)

-

Multi-well plates (96- or 384-well)

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., DAPI or Giemsa)

-

High-content imaging system or microscope

Protocol:

-

Macrophage Differentiation: Seed THP-1 cells in multi-well plates and differentiate them into adherent macrophages by incubation with PMA (e.g., 50 ng/mL) for 48-72 hours.

-

Parasite Infection: Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a defined multiplicity of infection (MOI), typically ranging from 1:10 to 1:20 (macrophage:parasite). Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Treatment: Remove extracellular parasites by washing. Add fresh medium containing serial dilutions of this compound, amphotericin B, or DMSO.

-

Incubation: Incubate the plates for an additional 48-72 hours.

-

Fixation and Staining: Fix the cells and stain the nuclei of both macrophages and intracellular amastigotes.

-

Imaging and Quantification: Acquire images using a high-content imaging system or microscope. Quantify the number of amastigotes per macrophage.

-

Data Analysis: Plot the percentage of parasite inhibition against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

Proteasome Chymotrypsin-Like (CT-L) Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the Leishmania proteasome.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CT-L activity of purified L. donovani proteasome.

Materials:

-

Purified Leishmania 20S proteasome

-

Fluorogenic peptide substrate for CT-L activity (e.g., Suc-LLVY-AMC or Suc-LLVY-aminoluciferin)

-

Assay buffer (e.g., Tris-HCl based buffer at physiological pH)

-

This compound

-

Bortezomib (positive control)

-

DMSO (vehicle control)

-

Multi-well plates (black, for fluorescence; or white, for luminescence)

-

Fluorescence or luminescence plate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of a multi-well plate, add the purified Leishmania proteasome and the compound dilutions. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Add the fluorogenic or luminogenic substrate to initiate the enzymatic reaction.

-

Signal Detection: Measure the increase in fluorescence or luminescence over time using a plate reader. The signal is proportional to the proteasome's CT-L activity.

-

Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition of the reaction rate against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Generation of Resistant Parasites and Target Validation

The generation of Leishmania parasites resistant to this compound has been a key strategy for validating the proteasome as its primary target.

Methodology:

-

Leishmania promastigotes are cultured in the presence of gradually increasing concentrations of this compound over an extended period.

-

Resistant clones are selected and isolated.

-

Whole-genome sequencing of the resistant clones is performed to identify genetic mutations.

-

Mutations consistently found in resistant lines, particularly in the genes encoding proteasome subunits, provide strong evidence for the drug's target.

Studies have identified mutations in the gene encoding the β4 subunit (PSMB4) of the proteasome in this compound-resistant Leishmania.[1] These mutations are located near the this compound binding site at the β4-β5 interface, confirming that engagement of this site is crucial for the compound's antiparasitic activity.[7][8]

Conclusion

This compound exerts its potent antileishmanial activity through a well-defined mechanism of action: the selective, non-competitive inhibition of the chymotrypsin-like activity of the parasite's proteasome. This is achieved by binding to a unique allosteric site at the interface of the β4 and β5 subunits, a feature that contributes to its selectivity over the human proteasome. The disruption of this essential cellular process leads to parasite death. The detailed understanding of this compound's mechanism, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for its continued development as a much-needed oral therapy for leishmaniasis.

References

- 1. A Replicative In Vitro Assay for Drug Discovery against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dndi.org [dndi.org]

- 4. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EMDB < EMD-10462 [ebi.ac.uk]

- 9. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

LXE408: A Deep Dive into its Molecular Target and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

LXE408 is a novel, orally bioavailable small molecule currently in clinical development for the treatment of kinetoplastid diseases, including visceral and cutaneous leishmaniasis.[1][2] Developed by Novartis in collaboration with the Drugs for Neglected Diseases initiative (DNDi), this compound represents a promising advancement in the therapeutic landscape for these debilitating neglected tropical diseases.[1][2] This technical guide provides an in-depth exploration of the molecular target of this compound, its mechanism of action, and the key experimental data that underpin our current understanding.

The Molecular Target: The Kinetoplastid Proteasome

The primary molecular target of this compound is the kinetoplastid proteasome .[3][4][5][6] The proteasome is a large protein complex responsible for the degradation of unwanted or damaged proteins within a cell, a process crucial for cellular homeostasis, cell cycle regulation, and stress responses.[7] By selectively inhibiting the proteasome of the parasite, this compound disrupts these essential cellular processes, leading to parasite death.[6][8]

A key feature of this compound is its selectivity for the kinetoplastid proteasome over the mammalian proteasome, which is a critical factor for its favorable safety profile.[5] This selectivity minimizes off-target effects in the human host, a significant advantage over previous generations of proteasome inhibitors used in other therapeutic areas, such as oncology.

Mechanism of Action: Non-Competitive Inhibition of the β5 Subunit

Detailed mechanistic studies have revealed that this compound acts as a non-competitive inhibitor of the kinetoplastid proteasome.[7][9][10] Specifically, it targets the chymotrypsin-like (CT-L) activity of the β5 subunit of the Leishmania donovani proteasome.[9][11]

The non-competitive binding mode of this compound is a distinguishing feature.[6][8][9] High-resolution cryo-electron microscopy (cryo-EM) structures of this compound in complex with the Leishmania tarentolae proteasome have provided a structural basis for this non-competitive inhibition.[6][8][9] These studies show that this compound binds to a site distinct from the active site where competitive inhibitors like bortezomib bind.[9] In fact, structural data has confirmed that this compound and bortezomib can simultaneously occupy the β5 subunit pocket, forming a ternary complex with the proteasome.[9]

This unique binding mechanism offers a potential advantage in overcoming resistance mechanisms that might arise from mutations in the active site of the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent and selective activity.

| Parameter | Value | Species | Reference |

| IC50 (Proteasome Inhibition) | 0.04 µM | L. donovani | [7][10][12] |

| EC50 (Anti-parasitic Activity) | 0.04 µM | L. donovani (intramacrophage amastigotes) | [7][10][12] |

| hERG Inhibition (IC50) | >30 µM | Human | [10] |

| Mouse Plasma Protein Binding | 94.4% | Mouse | [9][11] |

Table 1: In Vitro Potency and Selectivity of this compound

| Species | Dosing Regimen | Efficacy | Reference |

| Mouse (L. donovani model) | 1 mg/kg, b.i.d., PO for 8 days | 95% reduction in liver parasite burden | [9][11] |

| Mouse (L. donovani model) | 10 mg/kg, b.i.d., PO for 8 days | >99.84% reduction in liver parasite burden | [10] |

| Mouse (L. major model) | 20 mg/kg, b.i.d., PO for 10 days | Therapeutic effect comparable to liposomal amphotericin B | [9][11] |

Table 2: In Vivo Efficacy of this compound in Murine Models of Leishmaniasis

Key Experimental Protocols

The characterization of this compound's molecular target and mechanism of action involved a series of sophisticated experimental methodologies.

Proteasome Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the chymotrypsin-like activity of the L. donovani proteasome.

-

Methodology:

-

Purified L. donovani 20S proteasome was used.

-

A fluorogenic peptide substrate, Suc-LLVY-AMC (succinyl-leucine-leucine-valine-tyrosine-7-amido-4-methylcoumarin), which is specifically cleaved by the chymotrypsin-like activity of the proteasome, was employed.

-

The assay was performed in the presence of varying concentrations of this compound.

-

The cleavage of the substrate releases the fluorescent aminomethylcoumarin (AMC) group, and the resulting fluorescence was measured over time using a plate reader.

-

The rate of substrate cleavage was calculated, and the IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.

-

Intramacrophage Anti-parasitic Assay

-

Objective: To determine the half-maximal effective concentration (EC50) of this compound against L. donovani amastigotes residing within macrophages.

-

Methodology:

-

Murine or human macrophages were seeded in multi-well plates and infected with L. donovani promastigotes, which differentiate into amastigotes within the host cells.

-

The infected cells were then treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

After treatment, the cells were fixed and stained with a DNA-binding dye (e.g., DAPI) to visualize the nuclei of both the macrophages and the intracellular amastigotes.

-

The number of amastigotes per macrophage was quantified using high-content imaging and automated image analysis software.

-

The EC50 value was calculated by plotting the percentage of parasite inhibition against the drug concentration.

-

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution three-dimensional structure of the Leishmania proteasome in complex with this compound.

-

Methodology:

-

The 20S proteasome from Leishmania tarentolae (a non-pathogenic species often used as a model) was purified.

-

The purified proteasome was incubated with this compound to form the complex.

-

The sample was vitrified by plunge-freezing in liquid ethane.

-

Cryo-EM data was collected using a high-end transmission electron microscope equipped with a direct electron detector.

-

A large number of particle images were collected and processed using specialized software to reconstruct the 3D structure of the proteasome-LXE408 complex at near-atomic resolution.

-

The resulting electron density map allowed for the precise modeling of the binding site and the interactions between this compound and the proteasome subunits.

-

Visualizations

Caption: Mechanism of action of this compound on the kinetoplastid proteasome.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a first-in-class, orally active, kinetoplastid-selective proteasome inhibitor.[3] Its unique non-competitive mechanism of action, targeting the chymotrypsin-like activity of the parasite's proteasomal β5 subunit, has been elucidated through a combination of biochemical, cell-based, and structural biology approaches. The potent anti-leishmanial activity and high selectivity of this compound, demonstrated by the comprehensive data presented, underscore its significant potential as a much-needed new treatment for visceral and cutaneous leishmaniasis. Ongoing clinical trials will be crucial in translating these promising preclinical findings into a safe and effective therapy for patients.[1][13]

References

- 1. Promising patient-friendly oral drug against visceral leishmaniasis enters Phase II clinical trial in Ethiopia [who.int]

- 2. This compound Novartis for VL DNDi [dndi.org]

- 3. dndi.org [dndi.org]

- 4. LXE-408 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. drughunter.com [drughunter.com]

- 6. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

The Structural Activity Relationship of LXE408: A Technical Guide for Drug Development Professionals

Abstract

LXE408 is a first-in-class, orally bioavailable, kinetoplastid-selective proteasome inhibitor under clinical investigation for the treatment of visceral and cutaneous leishmaniasis. This document provides an in-depth technical guide on the structural activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery and optimization. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-parasitic agents.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus, with visceral leishmaniasis (VL) being the most severe form and fatal if left untreated.[1] Current treatments are hampered by issues of toxicity, parenteral administration, and emerging drug resistance, highlighting the urgent need for new, safe, and orally available therapies.[1] The parasite's proteasome has emerged as a validated and promising drug target due to its essential role in parasite survival and the observed differences between the kinetoplastid and human proteasomes.[2]

This compound was developed through the optimization of the initial hit compound GNF6702, a selective inhibitor of the kinetoplastid proteasome.[3] The primary challenge with GNF6702 was its low aqueous solubility, which limited its oral absorption.[3] The medicinal chemistry effort focused on improving solubility while maintaining or enhancing anti-leishmanial potency and maintaining a favorable safety profile. This guide elucidates the SAR of the triazolopyrimidine scaffold, culminating in the selection of this compound as a clinical candidate.

Structural Activity Relationship (SAR) of the Triazolopyrimidine Scaffold

The optimization of GNF6702 to this compound involved systematic modifications to the core structure. The key findings from the SAR studies are summarized in the table below. The data highlights how substitutions on the phenyl ring and the oxazole moiety influence the compound's activity against the Leishmania donovani proteasome and intracellular amastigotes, as well as its physicochemical properties.

Quantitative SAR Data

| Compound ID | R Group (Modification) | L. donovani Proteasome IC50 (µM)[4] | L. donovani Intracellular Amastigote EC50 (µM)[4] | Aqueous Solubility (µM)[4] | Microsomal Stability (% remaining after 1h)[4] |

| GNF6702 | Unsubstituted | 0.02 | 0.02 | 1 | >75% |

| This compound (1) | 4-Fluoro on phenyl, 2,4-dimethyl on oxazole | 0.04 | 0.04 | 21 | >75% |

| Analog 3 | 3-CHF2 on phenyl | 0.06 | 0.11 | 21 | Not specified |

| Analog 4 | 4-Fluoro on phenyl, 2,5-dimethyl on oxazole | 0.03 | 0.04 | 11 | >75% |

| Analog 5 | 5-OMe on phenyl | Not tested | 0.07 | 7 | Not specified |

| Analog 6 | 6-CH2OH on phenyl | 0.07 | 0.5 | Not specified | Not specified |

Key SAR Insights:

-

Phenyl Ring Substitution: The introduction of a fluorine atom at the 4-position of the phenyl ring (as in this compound and Analog 4) was well-tolerated, maintaining potent anti-leishmanial activity.[4] Other substitutions, such as a difluoromethyl group at the 3-position (Analog 3) or a methoxy group at the 5-position (Analog 5), also retained good activity.[4] A hydroxymethyl group at the 6-position (Analog 6) led to a significant decrease in intracellular potency.[4]

-

Oxazole Moiety: The substitution pattern on the oxazole ring was found to be critical. The 2,4-dimethyl substitution in this compound provided a good balance of potency and solubility.[4] The 2,5-dimethyl substitution in Analog 4 also showed excellent potency.[4]

-

Solubility Enhancement: A key objective of the optimization program was to improve upon the poor aqueous solubility of GNF6702 (1 µM). This compound demonstrated a significant improvement in solubility (21 µM), which was crucial for its enhanced oral bioavailability.[4] This was attributed to a reduction in crystal packing energy, as indicated by a lower melting point compared to GNF6702.[3]

-

Microsomal Stability: Both GNF6702 and this compound exhibited high microsomal stability, indicating a low potential for rapid metabolic degradation.[4]

Mechanism of Action

This compound is a non-competitive inhibitor of the chymotrypsin-like activity of the β5 subunit of the Leishmania proteasome.[4] High-resolution cryo-electron microscopy studies have revealed that this compound binds to a novel, induced-fit pocket at the interface of the β4 and β5 subunits of the proteasome.[3] This binding site is distinct from the catalytic site occupied by competitive inhibitors like bortezomib.[3] The selectivity of this compound for the kinetoplastid proteasome over the human homolog is attributed to sequence differences in this binding pocket.[3]

The Leishmania Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, including Leishmania. It plays a vital role in regulating the cell cycle, signal transduction, and stress response. The pathway involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3), which tag substrate proteins with ubiquitin for degradation by the 26S proteasome.

Experimental Protocols

This section provides detailed methodologies for the key in vitro and in vivo assays used in the characterization of this compound and its analogs.

In Vitro Assays

This assay measures the ability of a compound to inhibit the chymotrypsin-like activity of the purified L. donovani 20S proteasome.

Materials:

-

Purified L. donovani 20S proteasome

-

Assay Buffer: 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.01% Triton X-100, 0.5 mg/mL BSA

-

Fluorogenic substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin)

-

Test compounds dissolved in DMSO

-

384-well black, flat-bottom plates

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the compound solution to each well.

-

Add 20 µL of assay buffer containing the purified L. donovani 20S proteasome to each well.

-

Incubate the plate at room temperature for 30 minutes.

-

Initiate the reaction by adding 20 µL of the Suc-LLVY-AMC substrate solution (final concentration 10 µM) to each well.

-

Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every 2 minutes for 30 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

This high-content imaging assay assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of L. donovani within a host macrophage.

Materials:

-

Leishmania donovani (e.g., Ld1S strain)

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Test compounds dissolved in DMSO

-

384-well black, optically clear bottom plates

-

DNA stains (e.g., Hoechst 33342 for host cell nuclei, DAPI for parasite DNA)

-

High-content imaging system

Procedure:

-

Seed THP-1 cells in 384-well plates and differentiate into macrophages by treating with PMA (100 ng/mL) for 48 hours.

-

Wash the cells to remove PMA and infect with stationary-phase L. donovani promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the cells to remove extracellular parasites.

-

Add fresh medium containing serial dilutions of the test compounds.

-

Incubate for 72 hours.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Stain the cells with Hoechst 33342 and DAPI.

-

Acquire images using a high-content imaging system.

-

Analyze the images to determine the number of host cells and the number of intracellular amastigotes per cell.

-

Calculate the percent inhibition of amastigote proliferation for each compound concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Efficacy Model

The murine model of visceral leishmaniasis is a standard for evaluating the in vivo efficacy of anti-leishmanial compounds.[5]

Procedure:

-

Infect female BALB/c mice intravenously with 2 x 10^7 L. donovani amastigotes.

-

Allow the infection to establish for 14 days.

-

Randomize the infected mice into treatment and control groups.

-

Administer the test compound (e.g., this compound) orally twice daily for 5-10 days. The vehicle is administered to the control group.

-

At the end of the treatment period, euthanize the mice.

-

Aseptically remove the liver and spleen.

-

Prepare tissue homogenates and make Giemsa-stained impression smears.

-

Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.

-

Calculate the Leishman-Donovan Units (LDU) to quantify the parasite load.

-

The efficacy of the compound is expressed as the percentage reduction in parasite burden compared to the vehicle-treated control group.

References

- 1. researchgate.net [researchgate.net]

- 2. Formation of functional E3 ligase complexes with UBC2 and UEV1 of Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Kinetoplastid-Selective Proteasome Inhibitors: A Comparative Analysis of LXE408 and GNF6702

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kinetoplastid parasites, including Leishmania spp., Trypanosoma cruzi, and Trypanosoma brucei, are responsible for a significant global burden of neglected tropical diseases. The parasite proteasome has emerged as a validated and promising therapeutic target due to its essential role in parasite viability and its structural divergence from the human proteasome. This technical guide provides a detailed comparative analysis of two pivotal kinetoplastid-selective proteasome inhibitors: GNF6702 and its clinical successor, LXE408. We delve into their chemical properties, in vitro and in vivo efficacy, pharmacokinetic profiles, and mechanism of action, supported by detailed experimental protocols and structural visualizations to aid researchers in the field of anti-parasitic drug discovery.

Introduction

Diseases caused by kinetoplastid parasites, such as leishmaniasis, Chagas disease, and human African trypanosomiasis (sleeping sickness), affect millions of people worldwide, primarily in impoverished regions.[1] Existing therapies are often hampered by issues of toxicity, complex administration routes, and growing parasite resistance. The discovery of compounds that selectively target essential parasite machinery over host systems is a critical goal in modern chemotherapy.

The proteasome, a multi-subunit protease complex responsible for protein degradation, is essential for cellular homeostasis in both parasites and their mammalian hosts. However, structural differences between the kinetoplastid and human proteasomes have enabled the development of selective inhibitors.[1] GNF6702 was identified as a potent, non-competitive inhibitor of the kinetoplastid proteasome with broad-spectrum activity against Leishmania, T. cruzi, and T. brucei in preclinical models.[1] Despite its promising efficacy, GNF6702's development was hindered by poor aqueous solubility, which limited its oral absorption.[2]

Medicinal chemistry efforts to improve upon the physicochemical properties of GNF6702 led to the development of this compound.[3] this compound, a structurally related analogue, retains the potent and selective anti-parasitic activity of its predecessor while exhibiting improved solubility and pharmacokinetic properties, and is currently in clinical development for the treatment of visceral leishmaniasis.[3][4] This document aims to provide a comprehensive comparison of the chemical and biological properties of these two important molecules.

Chemical and Physicochemical Properties

This compound was designed to overcome the solubility limitations of GNF6702. A key structural difference is the addition of a methyl group on the pyridine ring of this compound. This modification disrupts the planarity of the molecule, reducing crystal packing energy and thereby improving its dissolution profile. This is reflected in the lower melting point of this compound compared to GNF6702.[3] this compound was advanced as a fumarate cocrystal, which demonstrated a significantly higher dissolution rate than the free base of GNF6702.[3]

| Property | This compound | GNF6702 |

| Molecular Formula | C₂₃H₁₈FN₇O₂ | C₂₂H₁₆FN₇O₂ |

| Molecular Weight | 443.44 g/mol | 429.41 g/mol |

| IUPAC Name | N-(4-fluoro-3-(6-(3-methylpyridin-2-yl)-[1][3][5]triazolo[1,5-a]pyrimidin-2-yl)phenyl)-2,4-dimethyloxazole-5-carboxamide | N-(4-fluoro-3-(6-(pyridin-2-yl)-[1][3][5]triazolo[1,5-a]pyrimidin-2-yl)phenyl)-2,4-dimethyloxazole-5-carboxamide |

| SMILES | Cc1c(c(oc1n)C)C(=O)Nc2ccc(c(c2)c3nc4ncc(cn4n3)c5ncccc5C)F | Cc1nc(oc1C(=O)Nc2ccc(F)c(c2)c3nc4c(n3)ncn=c4c5ccccn5)C |

| Melting Point | 139 °C | 224 °C |

| Solubility (pH 6.8) | 17 µM | 10 µM |

In Vitro Biological Activity

Both this compound and GNF6702 demonstrate potent and selective inhibition of the kinetoplastid proteasome and parasite growth. Their activity is most pronounced against the chymotrypsin-like (CT-L) activity of the parasite proteasome, with minimal to no effect on the trypsin-like or caspase-like activities, nor on the human proteasome.[1] The tables below summarize their in vitro potency against the proteasome (IC₅₀) and various kinetoplastid parasites (EC₅₀).

Table 3.1: Proteasome Inhibitory Activity

| Compound | Target | IC₅₀ (nM) |

| This compound | L. donovani proteasome (CT-L) | 40 |

| GNF6702 | L. donovani proteasome (CT-L) | 35 |

| T. cruzi proteasome (CT-L) | 35 | |

| Human proteasome (CT-L) | >10,000 |

Table 3.2: Anti-parasitic Activity

| Compound | Parasite | Assay Type | EC₅₀ (nM) |

| This compound | L. donovani | Intracellular amastigotes | 40 |

| GNF6702 | L. donovani | Intracellular amastigotes | 20 |

| T. cruzi | Intracellular amastigotes | 150 | |

| T. brucei | Bloodstream trypomastigotes | 280 |

Pharmacokinetics

The optimization of GNF6702 to this compound resulted in a significantly improved pharmacokinetic profile, a critical factor for its advancement as a clinical candidate. This compound exhibits low clearance and low volume of distribution in most preclinical species, with an oral bioavailability ranging from 27% to 67%.[3]

| Species | Compound | T₁/₂ (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Mouse | This compound | 3.3 | 2.3 | 0.63 | 67 |

| Rat | This compound | 3.8 | 2.1 | 0.53 | 27 |

| Dog | This compound | 3.8 | 17.3 | 4.3 | 31 |

| Monkey | This compound | 9.7 | 2.1 | 1.1 | 48 |

Mechanism of Action and Structural Insights

This compound and GNF6702 act as non-competitive, allosteric inhibitors of the kinetoplastid proteasome.[1] This mechanism is distinct from competitive inhibitors like bortezomib, which target the active site directly.

High-resolution cryo-electron microscopy (cryo-EM) studies of the Leishmania tarentolae 20S proteasome in complex with this compound (PDB ID: 6TCZ) have elucidated the precise binding mode.[3][5][6] The inhibitor binds to a pocket at the interface between the β4 (PSMB4) and β5 (PSMB5) subunits.[1][7] This binding site is not the catalytic active site but allosterically modulates it, leading to the inhibition of the chymotrypsin-like activity catalyzed by the β5 subunit.

The dimethyl-oxazole moiety of this compound fits into a hydrophobic pocket formed by residues Ile29 and Phe24 of the β4 subunit.[5] Mutations in these residues have been shown to confer resistance to the inhibitors, providing strong genetic validation of the target.[1] The selectivity of these compounds for the parasite proteasome over the human counterpart is attributed to sequence differences in this binding pocket, particularly at position 29 of the β4 subunit, which is an isoleucine in kinetoplastids but a methionine in humans.[8]

References

- 1. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

Pharmacodynamics of LXE408: A Kinetoplastid-Selective Proteasome Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the pharmacodynamics of LXE408, a first-in-class, orally bioavailable, selective inhibitor of the kinetoplastid proteasome. This compound is currently in clinical development for the treatment of several neglected tropical diseases caused by kinetoplastid parasites, including visceral leishmaniasis, cutaneous leishmaniasis, and Chagas disease.[1][2][3] This guide will detail the compound's mechanism of action, summarize key quantitative data, outline relevant experimental protocols, and visualize critical pathways and workflows.

Introduction to this compound

This compound is a structurally related analogue of GNF6702, an earlier kinetoplastid proteasome inhibitor.[2][4] Developed by Novartis with support from the Wellcome Trust, this compound was optimized for improved solubility and pharmacokinetic properties, making it a promising oral candidate for treating kinetoplastid infections.[5][6][7] It exhibits potent and uniform anti-parasitic activity against a range of kinetoplastids, including Leishmania species (L. donovani, L. infantum, L. major, L. braziliensis) and Trypanosoma species (T. cruzi, T. brucei).[1][5] this compound is currently being evaluated in Phase II clinical trials.[1][3][5]

Mechanism of Action

This compound selectively inhibits the proteasome of kinetoplastid parasites, a large protein complex responsible for degrading unneeded or damaged proteins. This inhibition disrupts protein homeostasis, leading to parasite death.

Key features of this compound's mechanism of action include:

-

Selective Inhibition: this compound is highly selective for the kinetoplastid proteasome over the mammalian ortholog, which is crucial for its favorable safety profile.[6]

-

Non-Competitive Binding: Unlike many proteasome inhibitors that target the active site, this compound is a non-competitive inhibitor.[2][8][9]

-

Allosteric Binding Site: High-resolution cryo-electron microscopy structures have revealed that this compound binds to a novel allosteric pocket at the interface of the β4 and β5 subunits of the proteasome.[2][3][10] This binding mode explains its non-competitive inhibition and selectivity.[2][8]

-

Inhibition of Chymotrypsin-Like Activity: this compound specifically inhibits the chymotrypsin-like (CT-L) proteolytic activity of the proteasome's β5 subunit, while not affecting trypsin-like or caspase-like activities.[4][8][10]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound against various kinetoplastid species.

Table 1: In Vitro Potency of this compound

| Target Organism/Component | Assay Type | Metric | Value (μM) | Reference |

| L. donovani proteasome | Biochemical Assay | IC50 | 0.04 | [9] |

| L. donovani amastigotes | Intramacrophage Proliferation | EC50 | 0.04 | [9] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Disease Model | Host | Parasite | Dosing Regimen | Efficacy Endpoint | Result | Reference |

| Visceral Leishmaniasis | BALB/c mice | L. donovani | 1 mg/kg, PO, b.i.d., 8 days | Liver parasite burden | 95% reduction | [4][8] |

| Visceral Leishmaniasis | BALB/c mice | L. donovani | 3 mg/kg, PO, b.i.d., 8 days | Liver parasite burden | Plateaued efficacy | [4][8] |

| Visceral Leishmaniasis | BALB/c mice | L. donovani | 10 mg/kg, PO, b.i.d., 8 days | Liver parasite burden | >99.84% reduction | [9] |

| Cutaneous Leishmaniasis | BALB/c mice | L. major | 20 mg/kg, PO, b.i.d., 10 days | Skin lesion healing | Comparable to liposomal amphotericin B | [4][8] |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | IV Dose (mg/kg) | PO Dose (mg/kg) | T1/2 (h) | CL (mL/min·kg) | Vss (L/kg) | Reference |

| Mouse | 5 | 20 | 3.3 | 2.3 | 0.63 | [9][11] |

| Rat (Sprague-Dawley) | 3 | 10 | 3.8 | 2.1 | 0.53 | [9][11] |

| Dog (Beagle) | 0.3 | 1.0 | 3.8 | - | - | [9][11] |

| Monkey (Cynomolgus) | 0.3 | 1.0 | 9.7 | - | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacodynamic studies. Below are outlines of key experimental protocols used in the characterization of this compound.

4.1 Proteasome Activity Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the proteolytic activity of the purified kinetoplastid proteasome.

-

Proteasome Purification: The 20S proteasome is purified from cultured Leishmania promastigotes (e.g., L. tarentolae or L. donovani) using established chromatographic techniques.

-

Inhibitor Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

Assay Reaction: Purified proteasome is incubated with the fluorogenic peptide substrate Suc-LLVY-AMC (for chymotrypsin-like activity) in the presence of varying concentrations of this compound.

-

Signal Detection: The cleavage of the substrate by the proteasome releases a fluorescent signal, which is measured over time using a plate reader.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

4.2 Intramacrophage Amastigote Proliferation Assay (Cell-based)

This assay determines the efficacy of this compound against the clinically relevant intracellular stage of the Leishmania parasite.

-

Macrophage Seeding: Primary murine macrophages or a macrophage-like cell line (e.g., J774) are seeded in multi-well plates and allowed to adhere.

-

Parasite Infection: Adherent macrophages are infected with L. donovani amastigotes or promastigotes (which transform into amastigotes intracellularly).

-

Compound Treatment: After infection, the cells are treated with a serial dilution of this compound. A positive control (e.g., amphotericin B) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a period (e.g., 72 hours) to allow for parasite proliferation within the host cells.

-

Quantification of Parasite Burden: The number of intracellular amastigotes is quantified. This can be done by microscopy (after Giemsa staining) or by using a reporter gene-expressing parasite line (e.g., luciferase or GFP).

-

Data Analysis: The percentage of inhibition of parasite proliferation is calculated for each concentration, and the EC50 value is determined from the resulting dose-response curve.

4.3 Murine Model of Visceral Leishmaniasis

This in vivo protocol assesses the ability of this compound to reduce parasite burden in a systemic infection model.

-

Animal Infection: Female BALB/c mice are infected intravenously (e.g., via the lateral tail vein) with a suspension of L. donovani amastigotes.

-

Treatment Initiation: Treatment commences at a specified time post-infection (e.g., day 14), once a stable infection is established.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally (PO) via gavage. A typical regimen is twice daily (b.i.d.) for 8-10 consecutive days. Control groups receive either the vehicle or a standard-of-care drug like miltefosine.[4][8]

-

Efficacy Assessment: At the end of the treatment period (e.g., day 25 post-infection), mice are euthanized. The liver and spleen are harvested, weighed, and homogenized.

-

Parasite Burden Quantification: The parasite burden in the organs is determined by preparing serial dilutions of the homogenates in culture medium. The number of viable parasites is calculated, and results are expressed as Leishman-Donovan Units (LDUs) or by quantitative PCR (qPCR).[4]

-

Data Analysis: The percentage reduction in parasite burden in the treated groups is calculated relative to the vehicle-treated control group.

Resistance Mechanisms

Understanding potential resistance mechanisms is critical for the long-term viability of any new antimicrobial agent.

-

In Vitro Selection: Resistance to the parent compound, GNF6702, was selected for in vitro.

-

Genetic Mutation: Resistant parasites were found to have a mutation (F24L) in the β4 subunit of the proteasome.[4]

-

Mechanism of Resistance: This mutation is located at the drug-binding interface, presumably reducing the binding affinity of this compound and related compounds, thereby conferring resistance.[4]

References

- 1. dndi.org [dndi.org]

- 2. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteasome x kinetoplastid proteasome - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound Novartis for CL | DNDi [dndi.org]

- 6. drughunter.com [drughunter.com]

- 7. The critical role of mode of action studies in kinetoplastid drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

LXE408: A Paradigm of Selective Proteasome Inhibition in Parasites Over Mammalian Hosts

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LXE408 is a first-in-class, orally bioavailable, kinetoplastid-selective proteasome inhibitor that has shown significant promise in the treatment of leishmaniasis. Its mechanism of action, centered on the non-competitive inhibition of the parasite's proteasome, offers a compelling example of targeted therapy with a wide therapeutic window. This selectivity is rooted in the structural differences between the parasite and mammalian proteasome, specifically at a unique allosteric binding site. This technical guide provides a comprehensive overview of the selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used to characterize it.

Data Presentation: Quantitative Selectivity of this compound

The remarkable selectivity of this compound for the parasite proteasome over its mammalian counterpart is the cornerstone of its therapeutic potential. The following tables summarize the quantitative data that substantiates this selectivity.

| Target | Inhibitor | Assay Type | IC50 / EC50 (µM) | Reference |

| Leishmania donovani proteasome (chymotrypsin-like activity) | This compound | Biochemical | 0.04 | [1] |

| Intracellular L. donovani amastigotes | This compound | Cell-based | 0.04 | [1] |

| Trypanosoma cruzi proteasome (chymotrypsin-like activity) | GNF6702 (parent compound) | Biochemical | 0.035 | [2] |

| Human constitutive proteasome (chymotrypsin-like activity) | GNF6702 (parent compound) | Biochemical | > 10 (no measurable activity) | [2][3] |

| Human constitutive proteasome (trypsin-like activity) | GNF6702 (parent compound) | Biochemical | > 10 (no measurable activity) | [2] |

| Human constitutive proteasome (caspase-like activity) | GNF6702 (parent compound) | Biochemical | > 10 (no measurable activity) | [2] |

Table 1: Comparative Inhibitory Activity of this compound and its Parent Compound GNF6702. This table highlights the potent inhibition of the parasite proteasome and the lack of activity against the human proteasome by the parent compound GNF6702, a property extrapolated to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity and potency of this compound.

Biochemical Proteasome Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified proteasomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the chymotrypsin-like activity of the Leishmania and mammalian proteasomes.

Materials:

-

Purified Leishmania donovani 20S proteasome

-

Purified human constitutive 20S proteasome

-

Fluorogenic peptide substrate: Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin)

-

Assay Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA

-

This compound (or test compound) serially diluted in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Proteasome Preparation: Purify 20S proteasomes from Leishmania donovani promastigotes and a mammalian cell line (e.g., human erythrocytes) using established chromatographic techniques.[4]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Assay Reaction: a. To each well of a 384-well plate, add 50 µL of assay buffer containing the purified proteasome (final concentration ~1 nM). b. Add 0.5 µL of the serially diluted this compound or DMSO (vehicle control) to the respective wells. c. Incubate the plate at 37°C for 30 minutes to allow for compound binding. d. Initiate the reaction by adding 50 µL of the Suc-LLVY-AMC substrate (final concentration 10-20 µM) to all wells.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence at 37°C for 30-60 minutes using a fluorescence plate reader. The rate of AMC release is proportional to the proteasome's chymotrypsin-like activity.

-

Data Analysis: a. Calculate the rate of reaction (fluorescence units per minute) for each concentration of this compound. b. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Intracellular Leishmania Amastigote Growth Inhibition Assay

This cell-based assay assesses the efficacy of a compound in killing the clinically relevant intracellular stage of the parasite.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against Leishmania donovani amastigotes residing within a host macrophage.

Materials:

-

THP-1 human monocytic cell line (or primary murine peritoneal macrophages)

-

Leishmania donovani promastigotes

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

This compound serially diluted in DMSO

-

96-well or 384-well clear-bottom plates

-

DNA stain (e.g., DAPI or Hoechst 33342)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Macrophage Seeding and Differentiation: a. Seed THP-1 cells into the assay plate at a density of 5 x 10^4 cells/well. b. Add PMA (final concentration 50-100 ng/mL) and incubate for 48-72 hours to differentiate the monocytes into adherent macrophages. c. Wash the cells to remove non-adherent cells and PMA.

-

Parasite Infection: a. Infect the differentiated macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. b. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes. c. Wash the wells to remove any remaining extracellular parasites.

-

Compound Treatment: Add fresh medium containing serial dilutions of this compound or DMSO (vehicle control) to the infected cells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.

-

Staining and Imaging: a. Fix the cells with 4% paraformaldehyde. b. Permeabilize the cells with 0.1% Triton X-100. c. Stain the nuclei of both the macrophages and the intracellular amastigotes with a DNA stain. d. Acquire images using a high-content imaging system.

-

Data Analysis: a. Use automated image analysis software to count the number of host cell nuclei and the number of intracellular amastigote nuclei per cell. b. Calculate the parasite load (amastigotes per macrophage) for each compound concentration. c. Normalize the parasite load to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value. The number of host cell nuclei can be used to assess compound cytotoxicity.

Visualization of Pathways and Workflows

Mechanism of Selective Inhibition

The selectivity of this compound arises from its unique, non-competitive binding to a pocket at the interface of the β4 and β5 subunits of the kinetoplastid proteasome. This allosteric binding inhibits the chymotrypsin-like activity of the β5 subunit. In contrast, the corresponding region in the human proteasome is more open, shallow, and solvent-exposed, preventing effective binding of this compound.[5]

Caption: Mechanism of this compound's selective inhibition of the kinetoplastid proteasome.

Experimental Workflow: Biochemical IC50 Determination

The following diagram illustrates the workflow for determining the IC50 value of this compound in a biochemical assay.

Caption: Workflow for biochemical IC50 determination of this compound.

Experimental Workflow: Cell-Based EC50 Determination

This diagram outlines the workflow for determining the EC50 of this compound in a cell-based intracellular amastigote assay.

References

- 1. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Leishmania mexicana proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

In Vitro Anti-leishmanial Activity of LXE408: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-leishmanial activity of LXE408, a novel, orally active, and kinetoplastid-selective proteasome inhibitor. This compound has demonstrated potent activity against various Leishmania species, the causative agents of leishmaniasis, a neglected tropical disease. This document outlines the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action.

Quantitative Data Summary

This compound exhibits potent and selective inhibitory activity against the Leishmania proteasome and intracellular amastigotes, the clinically relevant stage of the parasite. The following table summarizes the key quantitative data for this compound and its predecessor compound, GNF6702, which shares a similar mechanism of action.

| Compound | Target Organism/Cell Line | Assay Type | Metric | Value (µM) | Selectivity Index (SI) |

| This compound | Leishmania donovani | Proteasome Activity | IC50 | 0.04[1][2] | >825 |

| Leishmania donovani | Intracellular Amastigote | EC50 | 0.04[1][2] | >825 | |

| Leishmania infantum | Intracellular Amastigote | EC50 | Active (Specific value not reported)[3][4] | - | |

| Leishmania major | Intracellular Amastigote | EC50 | Active (Specific value not reported)[4][5] | - | |

| Leishmania braziliensis | Intracellular Amastigote | EC50 | Active (Specific value not reported)[4] | - | |

| hERG Channel | Manual Patch Clamp | IC50 | >30[1][2] | - | |

| GNF6702 | Human Proteasome | Proteasome Activity | IC50 | >10 | - |

| (Predecessor) | Mammalian Cells | Cytotoxicity | EC50 | >10 | - |

Note: The Selectivity Index (SI) for this compound is estimated based on the ratio of the IC50 against the hERG channel to the EC50 against L. donovani amastigotes. The high SI value underscores the kinetoplastid-selective nature of this compound.

Mechanism of Action

This compound is a non-competitive inhibitor of the chymotrypsin-like activity of the β5 subunit of the kinetoplastid 20S proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition disrupts vital cellular processes in the parasite.

The downstream effects of proteasome inhibition in Leishmania by this compound include:

-

Accumulation of Poly-ubiquitinated Proteins: Inhibition of the proteasome leads to the buildup of proteins that are tagged for degradation with ubiquitin. This accumulation is a hallmark of proteasome inhibition and is cytotoxic to the parasite.[6]

-

Cell Cycle Arrest: The degradation of key cell cycle regulatory proteins, such as cyclins, is essential for the progression of the cell cycle. Proteasome inhibition by this compound and similar compounds has been shown to cause an arrest in the G2/M phase of the Leishmania cell cycle, ultimately leading to parasite death.[1][3]

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the anti-leishmanial activity of this compound.

Leishmania Promastigote Viability Assay

This assay is used to determine the direct effect of the compound on the extracellular, promastigote stage of the parasite.

-

Parasite Culture: Leishmania promastigotes (e.g., L. donovani) are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 26°C.

-

Compound Preparation: this compound is serially diluted in DMSO and then further diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Assay Procedure:

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.

-

The serially diluted this compound is added to the wells.

-

Plates are incubated at 26°C for 72 hours.

-

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay. Resazurin is added to each well and incubated for 4-6 hours. The fluorescence (excitation 560 nm, emission 590 nm) is measured, which correlates with the number of viable parasites.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Intracellular Amastigote Assay

This assay assesses the activity of the compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage.

-

Host Cell Culture: A macrophage cell line (e.g., human THP-1 monocytes or murine J774A.1 cells) is cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin at 37°C in a 5% CO2 atmosphere. For THP-1 cells, differentiation into macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.

-

Infection of Macrophages: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. After 24 hours of co-incubation, non-internalized promastigotes are removed by washing.

-

Compound Treatment: The infected macrophages are treated with serial dilutions of this compound for 72 hours.

-

Quantification of Intracellular Parasites:

-

The cells are fixed with methanol and stained with Giemsa.

-

The number of amastigotes per 100 macrophages is determined by light microscopy.

-

Alternatively, a high-content imaging system can be used for automated quantification of intracellular parasites.

-

-

Data Analysis: The EC50 value is determined by plotting the percentage of reduction in parasite load against the log of the compound concentration.

Leishmania Proteasome Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the Leishmania proteasome.

-

Preparation of Leishmania Lysate: Leishmania promastigotes are harvested, washed, and lysed in a hypotonic buffer to release the cellular contents, including the proteasome. The lysate is then clarified by centrifugation.

-

Assay Procedure:

-

The Leishmania lysate is pre-incubated with serial dilutions of this compound in a 96-well black plate.

-

The reaction is initiated by adding a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

-

-

Measurement of Activity: The fluorescence of the cleaved AMC product is measured kinetically over time using a microplate reader (excitation 380 nm, emission 460 nm).

-

Data Analysis: The rate of the enzymatic reaction is calculated from the linear phase of the kinetic curve. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition of the proteasome activity against the log of the compound concentration.

Mammalian Cell Cytotoxicity Assay

This assay is crucial for determining the selectivity of the compound for the parasite over host cells.

-

Cell Culture: A panel of mammalian cell lines (e.g., HepG2, HEK293T, MRC-5) is cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Serial dilutions of this compound are added to the cells.

-

Plates are incubated for 72 hours.

-

-

Viability Assessment: Cell viability is assessed using a resazurin or MTT assay, as described for the promastigote assay.

-

Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated. The Selectivity Index (SI) is then determined as the ratio of the CC50 for the mammalian cell line to the EC50 for the intracellular amastigotes.

Experimental Workflow

The in vitro characterization of a novel anti-leishmanial compound like this compound typically follows a structured workflow to assess its potency, selectivity, and mechanism of action.

Conclusion

This compound is a promising new anti-leishmanial agent with potent in vitro activity against the clinically relevant amastigote stage of Leishmania parasites. Its high selectivity for the kinetoplastid proteasome over the mammalian counterpart, coupled with its oral bioavailability, positions it as a strong candidate for further development as a much-needed new treatment for leishmaniasis. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers in the field of anti-parasitic drug discovery.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Leishmania mexicana proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Novartis for CL | DNDi [dndi.org]

- 5. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

Activity of LXE408 Against Trypanosoma cruzi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LXE408 is a novel, orally bioavailable, selective pan-kinetoplastid proteasome inhibitor currently under clinical investigation for the treatment of kinetoplastid infections, including Chagas disease caused by Trypanosoma cruzi.[1][2] Developed by Novartis with support from the Wellcome Trust, this compound is a structural analog of the earlier compound GNF6702, which demonstrated significant efficacy in preclinical models of leishmaniasis, Chagas disease, and human African trypanosomiasis.[3][4][5] This technical guide provides an in-depth overview of the available preclinical data on the activity of this compound and its predecessor, GNF6702, against T. cruzi, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Selective Inhibition of the Kinetoplastid Proteasome

The primary mechanism of action of this compound and GNF6702 is the selective inhibition of the 20S proteasome in kinetoplastid parasites.[6][7] The proteasome is a critical cellular component responsible for protein degradation and turnover, and its disruption is lethal to the parasite.

These compounds exhibit a non-competitive binding mechanism, targeting the interface between the β4 and β5 subunits of the proteasome.[8][9] This binding allosterically inhibits the chymotrypsin-like (CT-L) peptidase activity of the β5 subunit, which is essential for parasite survival.[6][10] Notably, the trypsin-like and caspase-like activities of the T. cruzi proteasome are not significantly affected by these inhibitors.[6]

A key advantage of this class of compounds is its high selectivity for the parasite proteasome over the mammalian equivalent, which minimizes off-target effects and potential toxicity in the host.[6][7] This selectivity is attributed to structural differences between the kinetoplastid and human proteasomes.

References

- 1. In vitro and in vivo experimental models for drug screening and development for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Novartis for CL | DNDi [dndi.org]

- 3. Identification of Novel Trypanosoma cruzi Proteasome Inhibitors Using a Luminescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery and Characterization of Clinical Candidate this compound as a Kinetoplastid-Selective Proteasome Inhibitor for the Treatment of Leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome inhibition for treatment of leishmaniasis, Chagas disease and sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A New Experimental Model for Assessing Drug Efficacy against Trypanosoma cruzi Infection Based on Highly Sensitive In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a Proteasome-Targeting Arylsulfonamide with Potential for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Early-Stage Efficacy of LXE408: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Profile of a Novel Kinetoplastid-Selective Proteasome Inhibitor

This technical guide provides a comprehensive analysis of the early-stage research on the efficacy of LXE408, a first-in-class, orally active, non-competitive inhibitor of the kinetoplastid proteasome.[1][2] Developed through a collaboration between Novartis and the Drugs for Neglected Diseases initiative (DNDi), this compound is currently undergoing clinical evaluation as a potential treatment for visceral and cutaneous leishmaniasis.[3] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of preclinical efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Core Efficacy Data

This compound has demonstrated potent anti-leishmanial activity in preclinical models of both visceral and cutaneous leishmaniasis. The quantitative data from these studies are summarized below for clear comparison.

In Vitro Potency

| Target | Assay | Metric | Value (μM) |

| L. donovani proteasome | Biochemical Assay | IC50 | 0.04[1][2] |

| L. donovani | Intramacrophage amastigotes | EC50 | 0.04[1][2] |

In Vivo Efficacy: Visceral Leishmaniasis

The efficacy of orally administered this compound was evaluated in a murine model of visceral leishmaniasis established by infecting BALB/c mice with Leishmania donovani.[1][4] Treatment was administered twice daily (b.i.d.) for 8 days.[2]

| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Reduction in Liver Parasite Burden (%) |

| This compound | 1 | 95[1][4] |

| This compound | 3 | >99 |

| This compound | 10 | >99.84[2] |

| Miltefosine (comparator) | 12 (q.d.) | ~95 |

Note: The efficacy of 1 mg/kg b.i.d. This compound was comparable to that of a 12 mg/kg once daily (q.d.) regimen of miltefosine.[1][4] The in vivo efficacy of this compound plateaued at the 3 mg/kg b.i.d. dose.[1][4]

In Vivo Efficacy: Cutaneous Leishmaniasis

In a BALB/c mouse model of cutaneous leishmaniasis using Leishmania major, oral dosing with this compound for 10 days resulted in significant healing of parasite-induced skin lesions.[1][4]

| Treatment Group | Dose (mg/kg, b.i.d.) | Outcome |

| This compound | 20 | Therapeutic effect comparable to liposomal amphotericin B[4] |

Mechanism of Action: Kinetoplastid Proteasome Inhibition

This compound selectively targets the proteasome of kinetoplastid parasites.[5][6] The proteasome is a critical cellular complex responsible for degrading damaged or unneeded proteins, a process essential for parasite survival and proliferation.[7] this compound acts as a non-competitive inhibitor of the chymotrypsin-like activity of the parasite proteasome.[5][6] This inhibition leads to an accumulation of ubiquitylated proteins within the parasite, causing cellular stress and ultimately leading to parasite death.[1][4][7] A key advantage of this compound is its selectivity for the parasite proteasome over the mammalian counterpart, which is intended to minimize host toxicity.[7]

Caption: Mechanism of action of this compound in kinetoplastid parasites.

Experimental Protocols

The following sections provide detailed summaries of the methodologies used in the key preclinical efficacy studies of this compound.

Murine Model of Visceral Leishmaniasis

This experimental workflow outlines the key steps in assessing the in vivo efficacy of this compound against L. donovani.

Caption: Experimental workflow for the visceral leishmaniasis efficacy model.

Methodology Details:

-

Animal Model: Female BALB/c mice are used for this model.[8]

-

Parasite: Leishmania donovani amastigotes are used for infection.

-

Infection Procedure: Mice are infected intravenously with L. donovani amastigotes.

-

Treatment: this compound is administered orally twice daily (b.i.d.) for a duration of 8 days.[2] A vehicle control group is included in parallel.

-

Efficacy Endpoint: The primary efficacy endpoint is the parasite burden in the liver.

-

Quantification: Liver tissue is harvested at the end of the treatment period, and the parasite load is quantified using quantitative polymerase chain reaction (qPCR) to measure parasite-specific DNA.[1][4]

-

Data Analysis: The percentage reduction in parasite burden in the this compound-treated groups is calculated relative to the vehicle-treated control group.

Murine Model of Cutaneous Leishmaniasis

This workflow details the assessment of this compound efficacy against cutaneous leishmaniasis caused by L. major.

Caption: Experimental workflow for the cutaneous leishmaniasis efficacy model.

Methodology Details:

-

Animal Model: BALB/c mice are the chosen model for their susceptibility to L. major.[8]

-

Parasite: Leishmania major promastigotes are used for infection.

-

Infection Procedure: Mice are infected intradermally at the base of the tail with stationary-phase L. major promastigotes.[1][4]

-

Treatment: Oral administration of this compound is carried out twice daily for 10 days.[1][4]

-

Efficacy Endpoint: The primary measure of efficacy is the size of the cutaneous lesion.

-